![molecular formula C5H10O4S B13804173 2-Butanone, 3-[(methylsulfonyl)oxy]- CAS No. 77611-73-5](/img/structure/B13804173.png)
2-Butanone, 3-[(methylsulfonyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-[(methylsulfonyl)oxy]- is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.195 g/mol This compound is characterized by its high boiling point of 285.8°C at 760 mmHg and a density of 1.222 g/cm³ . It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Butanone, 3-[(methylsulfonyl)oxy]- typically involves the reaction of 3-hydroxy-2-butanone with methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Butanone, 3-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butanone, 3-[(methylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: This compound can be used in the development of pharmaceuticals and in drug discovery research.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
2-Butanone, 3-[(methylsulfonyl)oxy]- can be compared with other similar compounds such as:
Methanesulfonic acid 3-oxobutane-2-yl ester: Similar in structure and reactivity.
Acetoin-methanesulfonate: Another compound with a similar functional group.
These compounds share similar chemical properties but may differ in their specific applications and reactivity under different conditions.
Propiedades
Número CAS |
77611-73-5 |
|---|---|
Fórmula molecular |
C5H10O4S |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
3-oxobutan-2-yl methanesulfonate |
InChI |
InChI=1S/C5H10O4S/c1-4(6)5(2)9-10(3,7)8/h5H,1-3H3 |
Clave InChI |
NJALXZJZDUWKRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)

![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
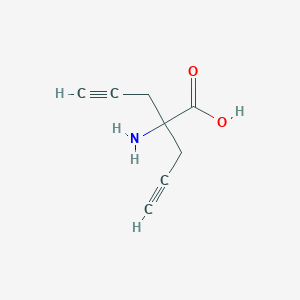
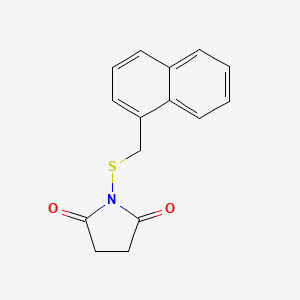
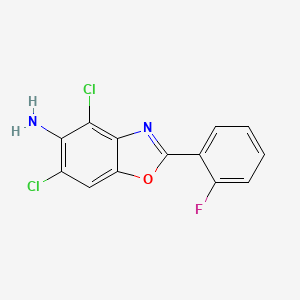

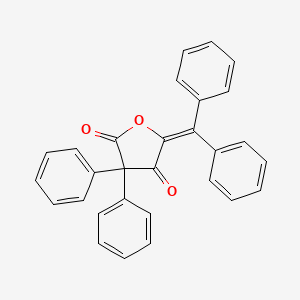



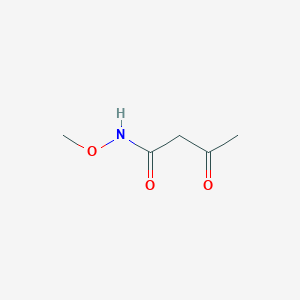
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
